4-Bromo-2-chloropyridine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

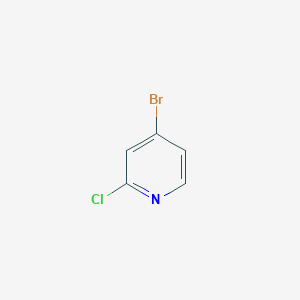

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-bromo-2-chloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClN/c6-4-1-2-8-5(7)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONHMWUXYIFULDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397267 | |

| Record name | 4-Bromo-2-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73583-37-6 | |

| Record name | 4-Bromo-2-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-chloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromo-2-chloropyridine: A Comprehensive Technical Guide for Researchers

CAS Number: 73583-37-6

This technical guide provides an in-depth overview of 4-Bromo-2-chloropyridine, a versatile heterocyclic intermediate crucial in the fields of pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, synthesis protocols, reactivity, and applications, with a particular focus on its role in the development of kinase inhibitors.

Core Properties and Data

This compound is a halogenated pyridine (B92270) derivative featuring both a bromine and a chlorine substituent on the pyridine ring. This unique substitution pattern enhances its reactivity and makes it a valuable building block for the synthesis of complex, biologically active molecules.[1]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 73583-37-6 | [2] |

| Molecular Formula | C₅H₃BrClN | |

| Molecular Weight | 192.44 g/mol | |

| Appearance | Colorless to yellow liquid or low melting solid | [1][3] |

| Melting Point | 18-20 °C | [4] |

| Boiling Point | 70 °C at 3 mmHg | [4] |

| Density | 1.734 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.5900 | [1] |

| Flash Point | 107 °C | [4] |

| Storage Temperature | 4 °C | [4] |

Spectral Data

Infrared (IR) and Raman spectral data are available and can be used for structural confirmation.[5] A mass spectrum for the isomeric 4-bromopyridine (B75155) shows a molecular ion peak corresponding to its molecular weight, and a similar fragmentation pattern would be expected for this compound, with isotopic peaks characteristic of the presence of bromine and chlorine.

Synthesis and Reactivity

This compound is typically synthesized from readily available pyridine precursors. Its reactivity is characterized by the differential reactivity of the two halogen atoms, which allows for selective functionalization.

Experimental Protocol: Synthesis of this compound

A common synthetic route to this compound involves the diazotization of an aminopyridine precursor followed by a Sandmeyer-type reaction. Below is a detailed experimental protocol:

Materials:

-

2-Chloro-4-aminopyridine

-

48% aqueous hydrobromic acid

-

Bromine

-

Sodium nitrite (B80452)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Saturated aqueous sodium sulfite (B76179) solution

-

35% sodium hydroxide (B78521) aqueous solution

-

Ethyl acetate/heptane mixture

Procedure:

-

To 8.9 g (69.2 mmol) of 2-chloro-4-aminopyridine, add 81.5 mL of 48% aqueous hydrobromic acid at 0 °C.

-

Slowly add 33.4 g (208.75 mmol) of bromine over 10 minutes.

-

Cool the reaction mixture to -10°C.

-

Add a solution of 10.65 g (154 mmol) of sodium nitrite in 20 mL of water dropwise over 30 minutes.

-

Continue stirring at -10°C for 10 minutes, then allow the mixture to warm to room temperature and stir for 1.5 hours.

-

Cool the mixture to 5°C and add saturated aqueous sodium sulfite solution until the solution is colorless.

-

Adjust the pH to be alkaline using a 35% sodium hydroxide aqueous solution.

-

Extract the aqueous phase twice with diethyl ether.

-

Combine the organic phases, dry with anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the resulting yellow oil by silica gel column chromatography using an eluent of ethyl acetate/heptane (1/9) to yield the product.

Applications in Drug Discovery and Development

This compound serves as a critical intermediate in the synthesis of various pharmaceutical agents, particularly in the development of kinase inhibitors for oncology. The distinct reactivity of the bromine and chlorine substituents allows for sequential, regioselective cross-coupling reactions, such as the Suzuki-Miyaura coupling, to build complex molecular architectures.

Role in Kinase Inhibitor Synthesis

Kinases are a class of enzymes that play a central role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Small molecule kinase inhibitors are a major class of targeted cancer therapeutics. The pyridine scaffold is a common motif in these inhibitors, as it can form key interactions within the ATP-binding site of kinases.

This compound provides a versatile platform for the synthesis of these inhibitors. The bromine atom is more reactive in palladium-catalyzed cross-coupling reactions than the chlorine atom, allowing for selective functionalization at the 4-position. Subsequent modifications can then be carried out at the 2-position.

Below is a generalized workflow for the utilization of this compound in the synthesis of a generic kinase inhibitor via a Suzuki coupling reaction.

References

physical and chemical properties of 4-Bromo-2-chloropyridine

An In-depth Technical Guide to 4-Bromo-2-chloropyridine

Introduction

This compound is a halogenated heterocyclic compound widely utilized as a versatile intermediate and building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its pyridine (B92270) ring is substituted with both a bromine and a chlorine atom, enhancing its reactivity for diverse functionalization.[1] This unique structure makes it a valuable reagent in organic synthesis for creating complex molecular architectures, particularly in the development of anti-inflammatory, antimicrobial, and neurological agents.[1] This document provides a comprehensive overview of its physical and chemical properties, experimental protocols, and applications for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

The are summarized in the table below. This data is essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Citations |

| Molecular Formula | C₅H₃BrClN | [1][2] |

| Molecular Weight | 192.44 g/mol | [1][2] |

| CAS Number | 73583-37-6 | [1][2] |

| Appearance | Colorless to yellow liquid or low melting solid | [1][3] |

| Melting Point | 18-20 °C, 26-27°C[4] | [4] |

| Boiling Point | 70 °C at 3 mmHg | |

| Density | 1.734 g/mL at 25 °C | [1][5] |

| Refractive Index (n20/D) | 1.5900 | [1] |

| Flash Point | 104 °C[5], 107 °C | [5] |

| Purity/Assay | ≥92.0% (GC)[6], ≥96.0% (GC)[3], 98% | [3][6] |

| Storage Conditions | Store at 0-8°C[1], 4°C | [1] |

| InChI Key | ONHMWUXYIFULDO-UHFFFAOYSA-N | [2] |

| SMILES | C1=CN=C(C=C1Br)Cl | [2] |

Chemical Reactivity and Applications

The reactivity of this compound is primarily governed by the electron-withdrawing nature of the nitrogen atom and the two halogen substituents on the pyridine ring. The nitrogen atom makes the carbon atoms at the 2, 4, and 6 positions electrophilic and susceptible to nucleophilic attack.[7][8] This property is fundamental to its role as a key intermediate in organic synthesis.

The presence of two different halogens allows for selective and sequential reactions. The chlorine atom at the 2-position and the bromine atom at the 4-position are both good leaving groups in nucleophilic aromatic substitution (SNAr) reactions. This dual reactivity enables the synthesis of a wide range of substituted pyridines by reacting with various nucleophiles such as amines, thiols, and alkoxides.

Caption: Logical relationship of this compound's structure and reactivity.

Key Applications:

-

Pharmaceutical Synthesis: It serves as a crucial intermediate in synthesizing pharmaceutical agents, including those for neurological disorders.[1]

-

Agrochemicals: It is used in the formulation of herbicides and fungicides.[1]

-

Material Science: The compound is applied in developing advanced materials like polymers and coatings.[1]

-

Organic Chemistry Research: It acts as a valuable reagent for creating new chemical entities and understanding reaction mechanisms.[1]

-

Biochemical Research: It is utilized in studying enzyme interactions and metabolic pathways.[1]

Experimental Protocols

Synthesis of this compound

A common method for synthesizing this compound is through a Sandmeyer-type reaction starting from 2-chloro-4-aminopyridine. The following protocol is adapted from literature procedures.[9]

Materials:

-

2-chloro-4-aminopyridine

-

48% aqueous hydrobromic acid (HBr)

-

Bromine (Br₂)

-

Sodium nitrite (B80452) (NaNO₂)

-

Saturated aqueous sodium sulfite (B76179) solution

-

35% aqueous sodium hydroxide (B78521) (NaOH)

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Eluent: Ethyl acetate/heptane (1/9)

Procedure:

-

Diazotization: To 8.9 g (69.2 mmol) of 2-chloro-4-aminopyridine, add 81.5 mL of 48% aqueous hydrobromic acid at 0 °C.

-

Bromination: Slowly add 33.4 g (208.75 mmol) of bromine over 10 minutes.

-

Sandmeyer Reaction: Cool the mixture to -10°C and add a solution of 10.65 g (154 mmol) of sodium nitrite in 20 mL of water dropwise over 30 minutes.

-

Reaction Progression: Continue stirring at -10°C for 10 minutes after addition, then allow the mixture to warm to room temperature and stir for 1.5 hours.

-

Work-up:

-

Cool the reaction mixture to 5°C and add saturated aqueous sodium sulfite solution until the solution becomes colorless.

-

Adjust the pH to be alkaline using a 35% sodium hydroxide aqueous solution.

-

Extract the basic aqueous phase twice with diethyl ether.

-

-

Purification:

-

Combine the organic phases, dry with anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the resulting yellow oil (13 g) by silica gel column chromatography using an eluent of ethyl acetate/heptane (1/9) to yield the product as a light-colored oily substance (52% yield).[9]

-

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C5H3BrClN | CID 3847770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 434800050 [thermofisher.com]

- 4. matrixscientific.com [matrixscientific.com]

- 5. This compound, 97% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]

- 6. This compound, 94% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]

- 8. researchgate.net [researchgate.net]

- 9. 2-Chloro-4-bromopyridine synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to 4-Bromo-2-chloropyridine: Molecular Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-chloropyridine is a halogenated heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique electronic properties and the differential reactivity of its two halogen substituents make it a versatile synthetic building block. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and key applications, with a focus on its role as an intermediate in the synthesis of pharmacologically active molecules. Detailed experimental protocols and a representative synthetic workflow are presented to assist researchers in its practical application.

Molecular Structure and Weight

This compound possesses a pyridine (B92270) ring substituted with a bromine atom at the 4-position and a chlorine atom at the 2-position. This substitution pattern is crucial for its synthetic utility, allowing for selective functionalization through various cross-coupling reactions.

| Identifier | Value |

| Molecular Formula | C₅H₃BrClN |

| Molecular Weight | 192.44 g/mol [1][2][3] |

| IUPAC Name | This compound[3] |

| CAS Number | 73583-37-6[1][4] |

| SMILES | C1=CN=C(C=C1Br)Cl |

| InChI Key | ONHMWUXYIFULDO-UHFFFAOYSA-N |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

| Property | Value |

| Appearance | Colorless to yellow liquid[1] |

| Density | 1.734 g/mL at 25 °C[1] |

| Melting Point | 18-20 °C[4] |

| Boiling Point | 70 °C at 3 mmHg[4] |

| Flash Point | 104 °C[5] |

| Refractive Index | n20/D 1.5900[1] |

| Solubility | Not miscible or difficult to mix in water[5] |

Applications in Research and Drug Development

This compound serves as a key intermediate in the synthesis of a wide range of complex organic molecules. Its primary applications are in the pharmaceutical and agrochemical industries.

-

Pharmaceutical Development : It is a crucial building block for the synthesis of various pharmaceutical agents, including those targeting neurological disorders, as well as anti-inflammatory, antimicrobial, and anti-cancer agents.[1][6] The pyridine scaffold is a common motif in kinase inhibitors, and the bromo and chloro substituents on this intermediate allow for the introduction of diverse functionalities to modulate biological activity.

-

Agrochemicals : This compound is utilized in the formulation of herbicides and fungicides, contributing to the development of effective crop protection solutions.[1][6]

-

Material Science : It is also explored for its potential in creating advanced materials, such as polymers and coatings, due to its unique chemical properties.[1][6]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound and its subsequent use in a Suzuki-Miyaura cross-coupling reaction, a common and powerful method for carbon-carbon bond formation.

Synthesis of this compound via Sandmeyer Reaction

This protocol describes the synthesis of this compound from 2-chloro-4-aminopyridine.

Materials:

-

2-chloro-4-aminopyridine

-

48% aqueous hydrobromic acid

-

Bromine

-

Sodium nitrite (B80452)

-

Saturated aqueous sodium sulfite (B76179) solution

-

35% sodium hydroxide (B78521) aqueous solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

Procedure:

-

To 8.9 g (69.2 mmol) of 2-chloro-4-aminopyridine, add 81.5 mL of 48% aqueous hydrobromic acid at 0 °C.

-

Slowly add 33.4 g (208.75 mmol) of bromine over 10 minutes.

-

Cool the reaction mixture to -10°C and add a solution of 10.65 g (154 mmol) of sodium nitrite in 20 mL of water dropwise over 30 minutes.

-

Continue stirring at -10°C for 10 minutes, then allow the mixture to warm to room temperature and stir for 1.5 hours.

-

Upon completion, cool the mixture to 5°C and add saturated aqueous sodium sulfite solution until the solution becomes colorless.

-

Adjust the pH to be alkaline using a 35% sodium hydroxide aqueous solution.

-

Extract the aqueous phase twice with diethyl ether.

-

Combine the organic phases, dry with anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the resulting yellow oil by silica gel column chromatography using a mixture of ethyl acetate and heptane (1:9) as the eluent to obtain this compound.[2]

Suzuki-Miyaura Cross-Coupling of this compound with Phenylboronic Acid

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid. The higher reactivity of the bromo substituent compared to the chloro substituent allows for selective coupling at the 4-position.

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₃PO₄, 2.0-3.0 equiv)

-

Degassed solvent (e.g., 1,4-Dioxane)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous Na₂SO₄

-

Silica gel for column chromatography

Procedure:

-

In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), phenylboronic acid (1.1-1.2 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

-

Add the degassed solvent (e.g., 1,4-Dioxane).

-

Heat the mixture to the specified temperature (e.g., 80 °C) and stir for the required time (e.g., 12 hours), monitoring the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-chloro-4-phenylpyridine.[3]

Synthetic Workflow and Logical Relationships

The following diagram illustrates a representative synthetic workflow starting from this compound to generate a hypothetical bioactive molecule, highlighting its utility in building molecular complexity for drug discovery. This workflow showcases a sequential cross-coupling strategy, a common approach in medicinal chemistry.

References

- 1. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Safe Handling of 4-Bromo-2-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling precautions for 4-Bromo-2-chloropyridine (CAS No. 73583-37-6), a versatile heterocyclic compound widely used as a building block in the pharmaceutical and agrochemical industries.[1] Its unique halogen substitutions make it a valuable intermediate in organic synthesis for creating complex molecules.[1] Adherence to strict safety protocols is essential when handling this compound due to its hazardous properties.

Physicochemical and Hazard Data

For ease of reference and comparison, the following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₃BrClN | [1] |

| Molecular Weight | 192.44 g/mol | [1][2] |

| Appearance | Colorless to yellow liquid | [1] |

| Physical Form | <18°C Solid, >20°C Liquid | |

| Boiling Point | 65 - 70 °C @ 3 torr (mmHg) | [3] |

| Melting Point | 18-20 °C | |

| Flash Point | 107 °C / 224.6 °F | [3] |

| Density | 1.734 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.5900 | [1] |

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 & 4 | H301: Toxic if swallowed, H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 2 | H310: Fatal in contact with skin |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 1 & 2A | H318: Causes serious eye damage, H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Respiratory system) | Category 3 | H335: May cause respiratory irritation |

| Flammable liquids | Category 4 | H227: Combustible liquid |

Experimental Protocols: Safe Handling and Emergency Procedures

The following protocols are synthesized from multiple safety data sheets and provide a framework for the safe handling of this compound in a laboratory setting.

Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation: Always handle this compound in a well-ventilated area.[3] Use of a chemical fume hood is required to minimize inhalation of vapors.[5] Ensure that eyewash stations and safety showers are in close proximity to the workstation.[3]

-

Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[6] Immediately change contaminated clothing and apply preventive skin protection.

-

Respiratory Protection: If vapors or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter (e.g., Filter A-(P2)).[6]

Handling and Storage

-

General Handling: Wash hands and any exposed skin thoroughly after handling.[3] Do not eat, drink, or smoke when using this product.[3] Avoid breathing mist, gas, or vapors.[7] Do not get in eyes, on skin, or on clothing.

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[3][8] The recommended storage temperature is between 0-8°C.[1] Store locked up in an area accessible only to qualified or authorized personnel.[3]

First-Aid Measures

-

Inhalation: If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing.[3][9] If not breathing, give artificial respiration.[3] Call a POISON CENTER or doctor if you feel unwell.[3]

-

Skin Contact: In case of skin contact, immediately wash with plenty of soap and water for at least 15 minutes.[3] If skin irritation occurs, get medical advice/attention.[3] Take off contaminated clothing and wash it before reuse.[3]

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes.[3][9] Remove contact lenses, if present and easy to do, and continue rinsing for at least 15 minutes.[3] If eye irritation persists, get medical advice/attention.[3]

-

Ingestion: If swallowed, call a POISON CENTER or doctor/physician if you feel unwell.[3][9] Rinse mouth.[3]

Spill and Disposal Procedures

-

Spill Response: For spills, collect, bind, and pump off the material. Use a liquid-absorbent material (e.g., Chemizorb®) to take up the spill carefully. Ensure adequate ventilation and evacuate personnel to safe areas.[7]

-

Disposal: Dispose of contents and container to an approved waste disposal plant.[3] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[3]

Visualized Workflows and Relationships

To further clarify the necessary precautions, the following diagrams illustrate key safety and handling workflows.

Caption: A logical workflow for the safe handling of this compound.

Caption: Emergency first-aid procedures for exposure to this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C5H3BrClN | CID 3847770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. echemi.com [echemi.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Reactivity of 4-Bromo-2-chloropyridine with Nucleophiles

Abstract

4-Bromo-2-chloropyridine is a pivotal heterocyclic building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its unique substitution pattern, featuring two distinct halogen atoms at positions activated by the ring nitrogen, allows for highly selective and diverse functionalization. This technical guide provides a comprehensive analysis of the reactivity of this compound with various nucleophiles. It delineates the core principles governing its reaction pathways, focusing on the dichotomy between nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are provided to serve as a practical resource for chemists in research and development.

Core Principles of Reactivity

The reactivity of this compound is primarily dictated by the electron-deficient nature of the pyridine (B92270) ring. The nitrogen atom exerts a strong electron-withdrawing effect (both inductive and mesomeric), which significantly lowers the electron density at the C-2 (ortho) and C-4 (para) positions.[1][2][3] This electronic property makes these positions highly susceptible to nucleophilic attack. Consequently, two major reaction pathways are prevalent for the functionalization of this scaffold: Nucleophilic Aromatic Substitution (SNAr) and Transition Metal-Catalyzed Cross-Coupling.

The choice between these pathways and the resulting regioselectivity depends on the nature of the nucleophile, the reaction conditions, and the inherent reactivity of the carbon-halogen bonds.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group.[1][2] For pyridines, attack at the C-2 and C-4 positions is favored because the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom, leading to a more stable intermediate.[1][2]

In this compound, both positions are activated. The regioselectivity of SNAr reactions is primarily governed by the stability of the carbon-halogen bond and the leaving group's ability, which generally follows the order F > Cl > Br > I for this reaction type.[4][5] Therefore, nucleophilic attack is generally expected to occur preferentially at the C-2 position, leading to the displacement of the chloride ion.

Reactivity with Common Nucleophiles

The reaction of this compound with various nucleophiles under SNAr conditions typically favors substitution at the C-2 position. However, forcing conditions or specific catalytic systems can sometimes lead to mixtures or substitution at the C-4 position.

| Nucleophile | Reagent Example | Typical Conditions | Major Product | Approx. Yield (%) |

| Oxygen | Sodium Methoxide (NaOMe) | MeOH, 60-80 °C | 4-Bromo-2-methoxypyridine | 70-90 |

| Nitrogen | Ammonia (aq. NH₃) | Dioxane, 150 °C, sealed tube | 4-Bromo-2-aminopyridine | 60-80 |

| Nitrogen | Piperidine | Neat or in DMSO, 100-120 °C | 4-Bromo-2-(piperidin-1-yl)pyridine | 85-95 |

| Sulfur | Sodium Thiophenoxide (NaSPh) | DMF, 80 °C | 4-Bromo-2-(phenylthio)pyridine | 80-95 |

| Nitrogen | Hydrazine (N₂H₄·H₂O) | Ethanol, reflux | 4-Bromo-2-hydrazinopyridine | 75-90[6] |

Table 1: Summary of SNAr reactions with this compound. Yields are estimated based on reactions with similarly substituted halopyridines.

General Experimental Protocol for SNAr with an Amine

Materials:

-

This compound (1.0 equiv)

-

Amine (e.g., morpholine, 1.2-1.5 equiv)

-

Potassium carbonate (K₂CO₃, 2.0 equiv) or other suitable base

-

Anhydrous solvent (e.g., DMSO, DMF, or NMP)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried reaction vessel, add this compound and the base under an inert atmosphere.

-

Add the anhydrous solvent via syringe, followed by the amine nucleophile.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 2-amino-4-bromopyridine (B18318) derivative.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions provide a powerful alternative for functionalizing this compound. In contrast to SNAr, the regioselectivity of these reactions is governed by the rate of oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[7] The established reactivity trend is C-I > C-Br > C-Cl.[8][9][10] Consequently, cross-coupling reactions on this compound occur with high selectivity at the more reactive C-4 (bromo) position, leaving the C-2 (chloro) position intact for potential subsequent transformations.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction between an aryl halide and an amine.[11] This reaction is exceptionally versatile and tolerates a wide range of functional groups. For this compound, amination occurs selectively at the C-4 position.

| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu | Toluene | 100 | ~90-98 |

| Aniline | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 110 | ~85-95 |

| n-Butylamine | Pd(OAc)₂ (1.5) | RuPhos (3) | Cs₂CO₃ | t-BuOH | 80 | ~88-96 |

Table 2: Representative conditions for Buchwald-Hartwig amination at the C-4 position. Yields are estimated based on reactions with analogous aryl bromides.

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

-

Phosphine ligand (e.g., XPhos, 2-10 mol%)

-

Base (e.g., NaOt-Bu, Cs₂CO₃, 1.5-2.5 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to an oven-dried Schlenk tube.

-

Add this compound and the degassed solvent.

-

Add the amine to the mixture.

-

Seal the tube and heat the reaction mixture with vigorous stirring to the specified temperature (e.g., 80-110 °C).

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.

-

Wash the filtrate with water and brine, then dry over Na₂SO₄.

-

Concentrate the solvent and purify the crude product by flash column chromatography.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an aryl halide, enabling the formation of C(sp²)-C(sp²) bonds.[9] This reaction is fundamental in synthesizing biaryl compounds. Selective coupling at the C-4 position of this compound is readily achieved.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. echemi.com [echemi.com]

- 3. organic chemistry - How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. asianpubs.org [asianpubs.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 4-Bromo-2-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic substitution reactions of 4-Bromo-2-chloropyridine, a key heterocyclic intermediate in the development of novel pharmaceuticals and functional materials. The pyridine (B92270) ring, being electron-deficient, presents unique challenges and opportunities in electrophilic aromatic substitution. This document details the regioselectivity, reaction conditions, and experimental protocols for key electrophilic substitution reactions including nitration, halogenation, and sulfonation. Friedel-Crafts reactions, which are generally challenging on the pyridine nucleus, are also discussed. The guide aims to equip researchers with the necessary information to effectively utilize this compound in complex synthetic pathways.

Introduction: The Reactivity of the Pyridine Ring

Pyridine is a six-membered aromatic heterocycle containing a nitrogen atom. The nitrogen atom is more electronegative than carbon, leading to a significant polarization of the ring and a decrease in electron density, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen. This inherent electron-deficient nature makes the pyridine ring less susceptible to electrophilic attack compared to benzene.[1] Electrophilic substitution on pyridine generally requires harsher reaction conditions and often results in lower yields.[1]

The reactivity of substituted pyridines is further influenced by the electronic effects of the substituents. In the case of this compound, both the bromine and chlorine atoms are electron-withdrawing via induction, further deactivating the ring towards electrophilic attack. However, they are also ortho, para-directing due to the resonance effect of their lone pairs of electrons. The interplay of these electronic effects and the inherent reactivity of the pyridine nucleus dictates the regiochemical outcome of electrophilic substitution reactions.

Regioselectivity in Electrophilic Substitution of this compound

The position of electrophilic attack on the this compound ring is determined by the directing effects of the existing substituents and the pyridine nitrogen. The chloro group at the 2-position and the bromo group at the 4-position are both deactivating but ortho, para-directing.

The directing effects can be visualized as follows:

-

2-Chloro group: Directs incoming electrophiles to the 3- and 5-positions.

-

4-Bromo group: Directs incoming electrophiles to the 3- and 5-positions.

Therefore, electrophilic substitution is strongly favored at the 3-position and 5-position . The pyridine nitrogen deactivates the 2-, 4-, and 6-positions towards electrophilic attack. Given that the 2- and 4-positions are already substituted, the most likely positions for electrophilic attack are C-3 and C-5.

Caption: Regioselectivity of electrophilic attack on this compound.

Key Electrophilic Substitution Reactions

Nitration

The introduction of a nitro group onto the this compound ring is a crucial transformation for the synthesis of various functionalized derivatives. The presence of the electron-withdrawing halogen substituents necessitates the use of strong nitrating agents. The primary product of nitration is 4-Bromo-2-chloro-3-nitropyridine.

Quantitative Data for Nitration

| Product | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromo-2-chloro-3-nitropyridine | HNO₃ / H₂SO₄ | 0 - 10 | 2 - 4 | Not specified | [2] |

Experimental Protocol: Synthesis of 4-Bromo-2-chloro-3-nitropyridine (Generalized)

This protocol is based on the general procedure for the nitration of substituted chloropyridines.[2]

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid.

-

Cooling: Cool the flask in an ice-salt bath to 0 °C.

-

Substrate Addition: Slowly add this compound to the cooled sulfuric acid while maintaining the temperature below 10 °C.

-

Nitrating Mixture Preparation: In a separate flask, also cooled in an ice bath, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid.

-

Addition of Nitrating Mixture: Add the nitrating mixture dropwise to the solution of this compound in sulfuric acid, ensuring the temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 15-20 °C) for a specified time (e.g., 2-4 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer with a suitable organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography.

Caption: Experimental workflow for the nitration of this compound.

Halogenation

Further halogenation of this compound can be achieved using standard halogenating agents. The regioselectivity will again be directed to the 3- and 5-positions. For instance, bromination with N-bromosuccinimide (NBS) would be expected to yield 3,4-Dibromo-2-chloropyridine and/or 4-Bromo-2-chloro-5-bromopyridine.

Quantitative Data for Halogenation

Experimental Protocol: Bromination of this compound (Generalized)

-

Reaction Setup: Dissolve this compound in a suitable solvent such as acetonitrile (B52724) or a chlorinated solvent in a round-bottom flask.

-

Reagent Addition: Add N-bromosuccinimide (NBS) portion-wise to the solution at room temperature. For chlorination, N-chlorosuccinimide (NCS) can be used.

-

Reaction Conditions: Stir the reaction mixture at room temperature. Gentle heating may be required to initiate or accelerate the reaction.

-

Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

-

Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

-

Extraction: Extract the product with a suitable organic solvent.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Sulfonation

Sulfonation of this compound introduces a sulfonic acid group, typically at the 3-position, to yield this compound-3-sulfonyl chloride after treatment with a chlorinating agent. This derivative is a valuable intermediate for the synthesis of sulfonamides.

Quantitative Data for Sulfonation

Experimental Protocol: Synthesis of this compound-3-sulfonyl chloride (Generalized from related compounds)

This is a multi-step process generally starting from a more functionalized pyridine. A direct sulfonation would likely involve the following steps:

-

Reaction with Oleum: Heat this compound with fuming sulfuric acid (oleum) to introduce the sulfonic acid group.

-

Conversion to Sulfonyl Chloride: The resulting sulfonic acid is then converted to the sulfonyl chloride using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

-

Isolation and Purification: The product is isolated by extraction and purified by distillation or chromatography.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are generally not successful on pyridine and its derivatives. The lone pair of electrons on the nitrogen atom acts as a Lewis base and coordinates with the Lewis acid catalyst (e.g., AlCl₃), leading to the formation of a pyridinium (B92312) salt. This positively charged species is highly deactivated towards electrophilic attack.

Conclusion

The electrophilic substitution of this compound is a challenging yet synthetically valuable transformation. The electron-deficient nature of the di-halogenated pyridine ring necessitates the use of strong electrophiles and often forcing reaction conditions. The regioselectivity of these reactions is predominantly governed by the directing effects of the chloro and bromo substituents, favoring substitution at the 3- and 5-positions. While nitration and halogenation are achievable, sulfonation often proceeds via indirect routes, and Friedel-Crafts reactions are generally not feasible. This guide provides a foundational understanding and practical protocols to aid researchers in the strategic functionalization of this important heterocyclic building block.

References

Spectroscopic Profile of 4-Bromo-2-chloropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromo-2-chloropyridine, a key intermediate in pharmaceutical and agrochemical synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for data acquisition.

Core Spectroscopic Data

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS are summarized below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental to the structural confirmation of this compound, providing detailed information about the hydrogen and carbon framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.24 | d | 5.2 | H-6 |

| 7.55 | d | 1.6 | H-3 |

| 7.41 | dd | 5.2, 1.6 | H-5 |

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ) ppm | Assignment |

| 152.2 | C-2 |

| 150.1 | C-6 |

| 134.23 | C-4 |

| 127.4 | C-5 |

| 125.9 | C-3 |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups and vibrational modes present in this compound. The IR spectrum is available from sources such as SpectraBase and PubChem.[2][3] While a detailed peak list is best viewed on these platforms, the spectrum is expected to show characteristic absorptions for C-H, C=C, and C=N stretching and bending vibrations typical of a substituted pyridine (B92270) ring, as well as C-Br and C-Cl stretching frequencies.

Table 3: Key IR Absorption Regions for Substituted Pyridines

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100-3000 | Aromatic C-H Stretch |

| 1600-1400 | C=C and C=N Ring Stretching |

| 1200-1000 | C-H In-plane Bending |

| 850-700 | C-H Out-of-plane Bending |

| 800-600 | C-Cl Stretch |

| 600-500 | C-Br Stretch |

Mass Spectrometry (MS)

Table 4: Expected Molecular Ion Peaks for this compound (C₅H₃BrClN)

| m/z | Isotope Combination | Relative Abundance |

| 191 | ⁷⁹Br, ³⁵Cl | High |

| 193 | ⁸¹Br, ³⁵Cl or ⁷⁹Br, ³⁷Cl | High |

| 195 | ⁸¹Br, ³⁷Cl | Moderate |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above. These protocols are intended as a guide and may be adapted based on the specific instrumentation and experimental requirements.

NMR Spectroscopy Protocol

Sample Preparation:

-

Approximately 5-10 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

The sample is gently agitated to ensure complete dissolution.

Data Acquisition:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

A standard one-dimensional proton spectrum is acquired.

-

Typical spectral width: 0-10 ppm.

-

Number of scans: 16-64, depending on the sample concentration.

-

-

¹³C NMR:

-

A proton-decoupled carbon spectrum is acquired.

-

Typical spectral width: 0-160 ppm.

-

A sufficient number of scans are acquired to obtain a good signal-to-noise ratio, which is typically higher than for ¹H NMR.

-

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

Sample Preparation:

-

A small drop of liquid this compound is placed directly onto the ATR crystal. If the sample is a low-melting solid, it can be gently warmed to a liquid state before application.

Data Acquisition:

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

A background spectrum of the clean, empty ATR crystal is collected.

-

The sample is applied to the crystal, and the sample spectrum is recorded.

-

The spectrum is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic characterization of a small molecule like this compound.

References

A Technical Guide to 4-Bromo-2-chloropyridine: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Bromo-2-chloropyridine, a key heterocyclic building block in the pharmaceutical and agrochemical industries. This document outlines its commercial availability, key suppliers, physical and chemical properties, and common synthetic protocols. It is designed to serve as a comprehensive resource for researchers and professionals involved in organic synthesis and drug development.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, catering to different scales of research and manufacturing needs, from laboratory research quantities to bulk orders. Purity levels typically range from 94% to over 99%. When sourcing this reagent, it is crucial to consult the supplier's Certificate of Analysis (CoA) for detailed information on purity and impurity profiles.

Below is a summary of prominent suppliers and their typical product specifications.

| Supplier | Purity Specification | CAS Number | Notes |

| Thermo Fisher Scientific (Alfa Aesar) | ≥92.0% (GC)[1] | 73583-37-6[1] | Offered under the Thermo Scientific Chemicals brand.[1] |

| Sigma-Aldrich (Merck) | 98% | 73583-37-6 | Available through various Aldrich partners. |

| Chem-Impex International | ≥ 99% (GC)[2] | 73583-37-6[2] | Store at 0-8°C.[2] |

| Tokyo Chemical Industry (TCI) | >98.0%(GC)[3] | 73583-37-6[3] | Available as a white or colorless to yellow substance.[3] |

| Biosynth | --- | 73583-37-6[4] | Marketed for pharmaceutical testing as a reference standard.[4] |

| BLD Pharm | --- | 73583-37-6[5] | Provides NMR, HPLC, and other analytical data.[5] |

| CP Lab Safety | ~97%[6] | 73583-37-6[6] | For professional manufacturing and research use only.[6] |

| Tyger Scientific Inc. | --- | 73583-37-6[7] | A supplier of specialty organic chemicals.[7] |

Physicochemical Properties

This compound is a halogenated pyridine (B92270) derivative with the molecular formula C₅H₃BrClN.[8] Its structure lends it to a variety of organic transformations, making it a versatile intermediate.

| Property | Value | Source |

| Molecular Weight | 192.44 g/mol | [2][8] |

| Appearance | Colorless to yellow liquid or solid | [1][2][9] |

| Melting Point | 18-20 °C | |

| Boiling Point | 65 - 70 °C @ 3 torr | [9] |

| Density | 1.734 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.5900 | [2] |

| Flash Point | 107 °C | [9] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory setting, preferably within a fume hood.[9][10] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.[9]

| Hazard Classification | Precautionary Statement |

| Acute Toxicity, Oral (Harmful) | H302: Harmful if swallowed.[8] |

| Skin Corrosion/Irritation | H315: Causes skin irritation.[8] |

| Serious Eye Damage/Irritation | H318/H319: Causes serious eye damage/irritation.[8] |

| Acute Toxicity, Inhalation (Harmful) | H332: Harmful if inhaled.[8] |

| Specific target organ toxicity | May cause respiratory irritation.[9] |

First Aid Measures:

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Consult a physician.[9]

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.[9]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[9]

Storage: Store in a cool, dry place in a tightly sealed container.[9] Some suppliers recommend storage at 0-8°C or under an inert atmosphere.[2][11]

Experimental Protocols

The primary synthetic route to this compound is via a Sandmeyer-type reaction starting from 2-chloro-4-aminopyridine. The following protocol is a representative example based on published procedures.

Synthesis of this compound from 2-Chloro-4-aminopyridine [12]

Materials:

-

2-chloro-4-aminopyridine

-

48% aqueous hydrobromic acid

-

Bromine

-

Sodium nitrite (B80452)

-

35% aqueous sodium hydroxide (B78521)

-

Saturated aqueous sodium sulfite (B76179)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Ethyl acetate/heptane mixture

Procedure:

-

To a reaction vessel cooled to 0°C, add 8.9 g (69.2 mmol) of 2-chloro-4-aminopyridine and 81.5 mL of 48% aqueous hydrobromic acid.

-

Slowly add 33.4 g (208.75 mmol) of bromine over 10 minutes, maintaining the temperature at 0°C.

-

Cool the reaction mixture to -10°C.

-

Prepare a solution of 10.65 g (154 mmol) of sodium nitrite in 20 mL of water. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at -10°C.

-

After the addition is complete, continue stirring at -10°C for 10 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 1.5 hours.

-

Cool the mixture to 5°C and add saturated aqueous sodium sulfite solution until the reaction solution becomes colorless.

-

Adjust the pH of the solution to be alkaline using a 35% sodium hydroxide aqueous solution.

-

Extract the basic aqueous phase twice with diethyl ether.

-

Combine the organic phases, dry with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product (a yellow oil) is purified by silica gel column chromatography using an eluent of ethyl acetate/heptane (1/9) to yield this compound as a light-colored oily substance.

Visualizations

The following diagrams illustrate the synthetic pathway and a general workflow for the purification of this compound.

References

- 1. H27299.14 [thermofisher.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound 73583-37-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. This compound | 73583-37-6 | FB03437 [biosynth.com]

- 5. 73583-37-6|this compound|BLD Pharm [bldpharm.com]

- 6. calpaclab.com [calpaclab.com]

- 7. tygersci.com [tygersci.com]

- 8. This compound | C5H3BrClN | CID 3847770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. benchchem.com [benchchem.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. 2-Chloro-4-bromopyridine synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Synthesis of 4-Bromo-2-chloropyridine Derivatives for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis and derivatization of 4-bromo-2-chloropyridine, a crucial scaffold in modern medicinal chemistry. Due to the differential reactivity of its halogen substituents, this versatile building block offers a strategic entry point for creating diverse molecular libraries for drug discovery programs. Its derivatives have found applications in the development of novel therapeutic agents targeting a range of diseases, including cancer, inflammation, and infectious diseases.[1][2][3]

Synthesis of the this compound Core

The primary route to the this compound scaffold is through a Sandmeyer-type diazotization reaction starting from 2-chloro-4-aminopyridine.[4] This method provides a reliable and scalable synthesis of the core intermediate.

Experimental Protocol: Diazotization of 2-Chloro-4-aminopyridine

This protocol is adapted from established literature procedures.[4][5]

Materials:

-

2-Chloro-4-aminopyridine

-

48% Aqueous hydrobromic acid (HBr)

-

Bromine (Br₂)

-

Sodium nitrite (B80452) (NaNO₂)

-

35% Sodium hydroxide (B78521) (NaOH) solution

-

Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Deionized water

Procedure:

-

To a reaction vessel, add 2-chloro-4-aminopyridine (1.0 eq) followed by 48% aqueous hydrobromic acid at 0 °C.

-

Slowly add bromine (3.0 eq) to the mixture over 10 minutes, maintaining the temperature.

-

Cool the reaction mixture to -10 °C.

-

A solution of sodium nitrite (2.2 eq) in water is then added dropwise over 30 minutes, ensuring the temperature does not rise above -5 °C.

-

After the addition is complete, continue stirring at -10 °C for 10 minutes.

-

Allow the reaction to warm to room temperature and stir for 1.5 hours.

-

Upon completion (monitored by TLC), cool the mixture to 5 °C.

-

Carefully add saturated aqueous sodium sulfite solution until the reddish-brown color of excess bromine disappears and the solution becomes colorless.

-

Adjust the pH of the solution to >10 using a 35% sodium hydroxide solution while keeping the mixture cool in an ice bath.

-

Extract the basic aqueous phase with diethyl ether (2x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[4]

-

The resulting crude product can be purified by silica (B1680970) gel column chromatography.

Summary of Synthesis Data

| Starting Material | Key Reagents | Temperature (°C) | Yield (%) | ¹H NMR (CDCl₃), δ (ppm) |

| 2-Chloro-4-aminopyridine | HBr, Br₂, NaNO₂ | -10 to RT | ~52% | 8.25 (d, 1H), 7.55 (s, 1H), 7.4 (d, 1H) |

Table 1: Synthesis and characterization data for this compound. Data sourced from literature.[4]

Key Derivatization Strategies via Cross-Coupling Reactions

The two halogen atoms on the this compound scaffold exhibit different reactivity in palladium-catalyzed cross-coupling reactions, generally following the order Br > Cl.[6] This differential reactivity is the cornerstone of its utility, allowing for selective functionalization at the C4-position while preserving the C2-chloro for subsequent transformations.

A. Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the aryl halide with an organoboron species, such as a boronic acid or ester.[7][8] This reaction is widely used to introduce aryl, heteroaryl, or alkyl groups at the C4-position.

-

Setup: To a reaction vessel, add this compound (1.0 eq), the desired boronic acid (1.1-1.5 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2.0-3.0 eq).[9][10][11]

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen).

-

Solvent & Catalyst: Add a degassed solvent (e.g., Dioxane/H₂O, Toluene, DMF) followed by the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a ligand like SPhos; 1-5 mol%).[9][10][11]

-

Reaction: Heat the mixture with vigorous stirring to the desired temperature (e.g., 80-110 °C) and monitor progress by TLC or LC-MS.[10][12]

-

Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the crude product by silica gel column chromatography.

| Catalyst / Ligand | Base | Solvent | Temp (°C) | Approx. Yield (%) | Notes |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 85-95 | Standard, widely used conditions. |

| Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | 90-98 | Highly active catalyst, allows for lower catalyst loading.[9] |

| PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | 88-96 | Effective for a broad range of boronic acids.[9] |

Table 2: Representative catalyst systems for the Suzuki-Miyaura coupling of polyhalogenated pyridines. Yields are approximate and vary based on specific substrates.[9]

B. Sonogashira Coupling (C-C Bond Formation)

The Sonogashira reaction is the premier method for forming a C(sp²)-C(sp) bond, coupling the aryl halide with a terminal alkyne.[13][14][15] This reaction is catalyzed by palladium and typically requires a copper(I) co-catalyst. It is invaluable for introducing alkynyl moieties, which are versatile functional groups for further elaboration.

-

Setup: In a reaction vessel, combine this compound (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂; 2 mol%), and the copper(I) co-catalyst (e.g., CuI; 4 mol%).[9]

-

Inert Atmosphere: Seal and purge the vessel with an inert gas.

-

Reagents: Add a degassed solvent (e.g., DMF, Piperidine) and the terminal alkyne (1.1-1.2 eq). An amine base (e.g., Piperidine, Et₃N) is typically used as both the base and sometimes the solvent.[9]

-

Reaction: Stir the mixture at the appropriate temperature (room temperature to 60 °C) until the starting material is consumed.

-

Workup: Dilute the reaction mixture with an organic solvent and wash with aqueous NH₄Cl, water, and brine.

-

Purification: Dry the organic phase, concentrate, and purify by column chromatography.

| Catalyst / Co-catalyst | Base | Solvent | Temp (°C) | Approx. Yield (%) | Notes |

| PdCl₂(PPh₃)₂ / CuI | Piperidine | DMF | 60 | 85-95 | Classic and highly effective system.[9] |

| Pd(OAc)₂ / CuI / XPhos | Cs₂CO₃ | Dioxane | 80 | 90-97 | Highly active ligand for challenging substrates.[9] |

| Pd(P(t-Bu)₃)₂ / None | K₂CO₃ | Toluene | 100 | 85-94 | Example of a copper-free system.[9] |

Table 3: Representative catalyst systems for the Sonogashira coupling. Yields are approximate and based on reactions with various terminal alkynes on similar substrates.[9]

C. Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6][16][17] It allows for the introduction of a wide variety of primary and secondary amines at the C4-position of the pyridine (B92270) ring, a critical transformation in the synthesis of many pharmaceutical agents.

-

Setup: In a glovebox or under an inert atmosphere, charge a reaction tube with the palladium catalyst (e.g., Pd(OAc)₂; 2-5 mol%), a suitable phosphine (B1218219) ligand (e.g., BINAP, XPhos; 4-10 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄; 1.4-2.0 eq).

-

Reagents: Add this compound (1.0 eq) and the desired amine (1.1-1.3 eq).

-

Solvent: Add an anhydrous, degassed solvent (e.g., Dioxane, Toluene).[6]

-

Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress.[6]

-

Workup: Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts.[6]

-

Purification: Wash the filtrate with water and brine, dry the organic layer, concentrate, and purify by silica gel chromatography.[6]

| Catalyst | Ligand | Base | Solvent | Temp (°C) | Notes |

| Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene | 100 | First-generation bidentate ligand, good for many amines.[16] |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 110 | Highly active, sterically hindered ligand for a broad scope of amines. |

| [(CyPF-tBu)PdCl₂] | (integrated) | NaOt-Bu | Toluene | 100 | Air-stable, one-component catalyst for heteroaryl halides.[17] |

Table 4: Representative catalyst systems for Buchwald-Hartwig amination.

Applications in Drug Discovery

The this compound scaffold is a validated starting point for the synthesis of biologically active molecules.[2] The derivatives are key intermediates for pharmaceuticals targeting neurological disorders, cancer, and microbial infections.[1][2][18] The strategic functionalization enabled by cross-coupling reactions allows for systematic Structure-Activity Relationship (SAR) studies, helping to optimize potency, selectivity, and pharmacokinetic properties.

For instance, related 2-halopyridine scaffolds are used to synthesize potent inhibitors of key biological targets. 4-Bromo-2-fluoropyridine has been used as a precursor for cyclin-dependent kinase 2 (CDK2) inhibitors for cancer therapy and for Retinoid X receptor alpha (RXRα) antagonists with anti-mitotic activity.[19] This highlights the power of this chemical template in generating complex and high-value molecules for drug development pipelines.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. 2-Chloro-4-bromopyridine synthesis - chemicalbook [chemicalbook.com]

- 5. 2-Bromo-4-chloropyridine synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. m.youtube.com [m.youtube.com]

- 13. benchchem.com [benchchem.com]

- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 15. Sonogashira Coupling [organic-chemistry.org]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 18. researchgate.net [researchgate.net]

- 19. guidechem.com [guidechem.com]

Methodological & Application

Application Notes and Protocols for the Regioselective Suzuki Coupling of 4-Bromo-2-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This methodology is of particular importance in the pharmaceutical and materials science industries for the construction of complex molecular architectures. These application notes provide a detailed protocol for the regioselective Suzuki coupling of 4-bromo-2-chloropyridine, a valuable building block in medicinal chemistry.

The presence of two different halogen atoms on the pyridine (B92270) ring, bromine at the 4-position and chlorine at the 2-position, allows for selective functionalization. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens typically follows the order I > Br > Cl.[1][2] This inherent difference in reactivity allows for the selective coupling at the more reactive C4-Br bond, leaving the C2-Cl bond intact for potential subsequent transformations. This protocol focuses on achieving this selective C4-arylation.

Data Presentation: Regioselective Suzuki Coupling of Dihalogenated Pyridines and Related Heterocycles

The following table summarizes reaction conditions and yields for the Suzuki-Miyaura coupling of various dihalogenated pyridines and related heterocycles, demonstrating the feasibility of selective C-Br bond activation over C-Cl bonds. While specific data for this compound is limited in readily available literature, the presented data from analogous systems provides a strong basis for reaction optimization.

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 5-Bromo-2-chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~90-98 (estimated)[1] |

| 2 | 2-Bromo-4-chlorophenyl derivative | 3-Chloro-4-fluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O | 80-90 | 18-25 | 64[3] |

| 3 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 81[4] |

| 4 | 2,4-Dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 77[4] |

| 5 | 2,4-Dichloropyrimidine | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 79[4] |

| 6 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 60[2] |

| 7 | 5-Bromo-2-methylpyridin-3-amine | Various arylboronic acids | Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | - | Moderate to good[5] |

Experimental Protocols

This section provides a detailed methodology for the regioselective Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. This protocol is a general guideline and may require optimization for specific substrates and reaction scales.

Materials and Reagents:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Degassed water

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle/oil bath

-

Ethyl acetate (B1210297) (for extraction)

-

Brine solution

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate (for drying)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the anhydrous, degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via cannula or syringe. The final concentration of the limiting reagent should be approximately 0.1 M. Add the palladium catalyst and any additional ligand to the reaction mixture.

-

Reaction Execution: Stir the reaction mixture vigorously and heat to the desired temperature (typically between 80-110 °C). Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Extraction and Drying: Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer). Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-2-chloropyridine product.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling of this compound

This diagram outlines the key steps in the experimental procedure for the synthesis of 4-aryl-2-chloropyridines.

Caption: A typical experimental workflow for the Suzuki coupling reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Sonogashira Coupling of 4-Bromo-2-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by a palladium complex and typically requiring a copper(I) co-catalyst, is widely employed in the synthesis of pharmaceuticals, natural products, and organic materials due to its mild reaction conditions and tolerance of a wide range of functional groups.[1]

For substrates such as 4-bromo-2-chloropyridine, the differential reactivity of the carbon-halogen bonds is the key to achieving selective functionalization. The general reactivity trend for palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl.[2] This inherent difference in reactivity allows for the selective coupling at the more reactive C-Br bond at the 4-position, leaving the C-Cl bond at the 2-position intact for subsequent transformations. By carefully tuning the reaction conditions, chemists can achieve high selectivity for the desired mono-alkynylated product.

These application notes provide a detailed overview of the reaction conditions and experimental protocols for the Sonogashira coupling of this compound, based on established methodologies for structurally similar bromopyridine derivatives.

Data Presentation: Summary of Reaction Conditions

The following tables summarize typical reaction conditions for the Sonogashira coupling of various bromopyridine derivatives. While these conditions have not been reported specifically for this compound in the searched literature, they provide a strong starting point for reaction optimization.

Table 1: Copper-Catalyzed Sonogashira Coupling Conditions for Bromopyridine Derivatives

| Bromo-pyridine Substrate | Alkyne | Palladium Catalyst (mol%) | Copper(I) Co-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |

| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5.0) | PPh₃ (5.0) | Et₃N | DMF | 100 | 3 | 98 | [3] |

| 2-Amino-3-bromo-5-chloropyridine | 4-Propylphenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5.0) | PPh₃ (5.0) | Et₃N | DMF | 100 | 3 | 85 | [3] |

| 4-Bromo-2,6-bis(trifluoromethyl)pyridine | Terminal Alkynes | PdCl₂(PPh₃)₂ (1-3) | CuI (2-5) | - | Et₃N or DIPA | THF or Toluene | 40-80 | N/A | N/A | [4] |

| Polyhalogenated Pyridine Analogs | Various Terminal Alkynes | PdCl₂(PPh₃)₂ (2) | CuI (4) | PPh₃ | Piperidine | DMF | 60 | 6 | ~85-95 | [2] |

| Polyhalogenated Pyridine Analogs | Various Terminal Alkynes | Pd(OAc)₂ (1) | CuI (2) | XPhos | Cs₂CO₃ | Dioxane | 80 | 12 | ~90-97 | [2] |

Table 2: Copper-Free Sonogashira Coupling Conditions for Bromo-pyridines